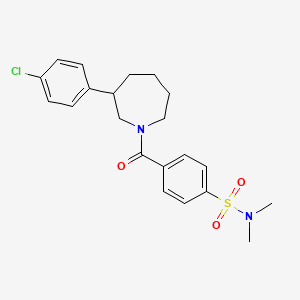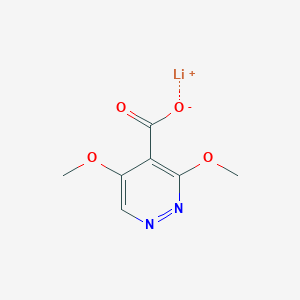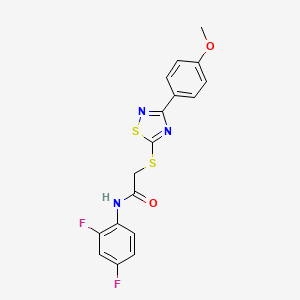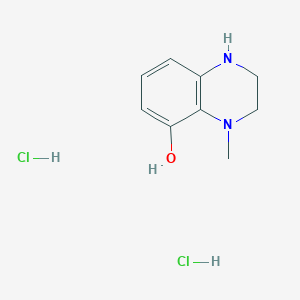![molecular formula C26H23NO6 B2852193 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923166-06-7](/img/structure/B2852193.png)
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It has three methoxy groups (-OCH3) attached to the benzene ring, which are electron-donating groups. This could potentially influence its reactivity and interactions with other molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing amide group. These groups could potentially influence the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. In the context of this compound, the antioxidant activity could be assessed through assays like DPPH radical scavenging and ferric-reducing antioxidant power (FRAP), employing standards such as Trolox .
Antibacterial Properties
The antibacterial assessment of derivatives of this compound has shown selective activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests its potential use in developing new antibacterial agents, especially in the face of rising antimicrobial resistance .
Anticancer Potential
Compounds with the 3,4,5-trimethoxy phenyl fragment have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This compound’s structure could be modified to enhance its efficacy against specific types of cancer cells, making it a valuable asset in oncological research .
Chemical Synthesis and Modification
The compound serves as a building block in chemical synthesis. Its structure allows for various modifications, which can lead to the creation of novel molecules with potential pharmacological activities. Research into its synthesis and modification is vital for expanding the library of bioactive compounds .
Pharmacological Role
In pharmacology, the compound’s derivatives could be explored for their therapeutic potential. Its role in drug design and development is significant, particularly in the early stages of drug discovery where researchers seek compounds with promising biological activities .
Biotechnological Applications
While specific biotechnological applications of this compound are not extensively documented, its structural analogs and derivatives are often used in biotechnology research. They can be employed in studies related to enzyme inhibition, receptor binding assays, and as markers in molecular biology experiments .
Wirkmechanismus
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is hypothesized that the compound may interact with its targets through weak C–H···π interactions . .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-5-7-16(8-6-15)22-14-20(28)19-13-18(9-10-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNAWUATFAIFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)


![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)
![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)

